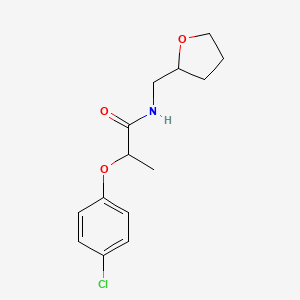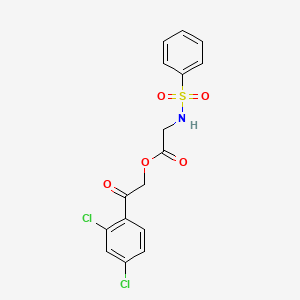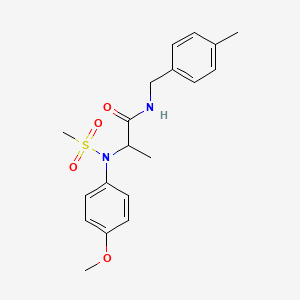![molecular formula C19H18N2O B3938276 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime](/img/structure/B3938276.png)
2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime
Vue d'ensemble
Description
2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime, also known as DIBO, is a synthetic compound that has been studied for its potential applications in scientific research. DIBO is a member of the benzo[a]phenanthridine family of compounds, which have been shown to have a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime is not fully understood, but it is thought to involve the inhibition of enzymes involved in various biological processes. In cancer cells, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurobiology, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. In infectious disease research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit the activity of enzymes involved in viral replication.
Biochemical and Physiological Effects:
2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to have a range of biochemical and physiological effects, depending on the specific research area. In cancer research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurobiology, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to increase levels of neurotransmitters such as dopamine and serotonin. In infectious disease research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime in scientific research is its relatively simple synthesis method, which allows for large-scale production. Additionally, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to have a range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime. In cancer research, further studies could focus on optimizing the structure of 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime to increase its anticancer activity and reduce toxicity. In neurobiology, further studies could focus on the potential of 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime as a treatment for neurodegenerative diseases. In infectious disease research, further studies could focus on the development of 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime derivatives with increased antiviral activity and reduced toxicity. Overall, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has shown promise as a versatile compound for scientific research, and further studies could lead to the development of new treatments for a range of diseases.
Applications De Recherche Scientifique
2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and infectious disease research. In cancer research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anticancer agent. In neurobiology, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In infectious disease research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to have antiviral activity against a range of viruses, including HIV-1 and hepatitis C virus.
Propriétés
IUPAC Name |
(NE)-N-(2,2-dimethyl-1,3-dihydrobenzo[a]phenanthridin-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-19(2)9-14-15(17(10-19)21-22)11-20-16-8-7-12-5-3-4-6-13(12)18(14)16/h3-8,11,22H,9-10H2,1-2H3/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKLTQPDCLZYHH-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C3C(=NC=C2C(=NO)C1)C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C3C(=NC=C2/C(=N/O)/C1)C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-(2,2-dimethyl-1,3-dihydrobenzo[a]phenanthridin-4-ylidene)hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3938212.png)
![1-ethyl-4-{2-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]ethyl}piperazine](/img/structure/B3938220.png)


![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide](/img/structure/B3938235.png)
![3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938242.png)

![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3938252.png)
![3-butoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3938265.png)
![(3,4-dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3938267.png)
![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B3938270.png)

![2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3938299.png)